

1-((4-Nitrobenzyl)sulfonyl)pyrrolidine CAS number 340041-91-0

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-((4-Nitrobenzyl)sulfonyl)pyrrolidine
Cat. No.:	B1280783

[Get Quote](#)

Technical Guide: 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine

CAS Number: 340041-91-0

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available information on **1-((4-Nitrobenzyl)sulfonyl)pyrrolidine**. It is important to note that while this compound is commercially available as a research chemical, there is a notable absence of peer-reviewed scientific literature detailing its specific biological activity, mechanism of action, and comprehensive experimental validation. The information regarding its biological applications is primarily derived from supplier descriptions and should be considered putative.

Introduction

1-((4-Nitrobenzyl)sulfonyl)pyrrolidine is a chemical compound suggested for use in molecular biology research, particularly in the investigation of cellular signaling pathways.^[1] Commercial suppliers highlight its potential as a tool for studying the Activator Protein-1 (AP-1) transcription factor pathway and its role in cellular processes such as proliferation, transformation, and apoptosis.^[1] This guide consolidates the available physicochemical data,

proposes a general synthetic approach, and outlines its potential, albeit unverified, biological context.

Physicochemical Properties

The key chemical and physical properties of **1-((4-Nitrobenzyl)sulfonyl)pyrrolidine** are summarized in the table below. This data is compiled from publicly available chemical databases.[\[2\]](#)[\[3\]](#)

Property	Value	Source(s)
CAS Number	340041-91-0	[2] [3]
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₄ S	[2] [3]
Molecular Weight	270.31 g/mol	[2]
IUPAC Name	1-[(4-nitrophenyl)methylsulfonyl]pyrrolidine	[2]
Synonyms	1-[(4-Nitrophenyl)methylsulfonyl]pyrrolidine, N-[(4-Nitrophenyl)methylsulfonyl]pyrrolidine	[2] [3]
Topological Polar Surface Area (TPSA)	80.52 Å ²	[3]
LogP	1.5204	[3]
Hydrogen Bond Acceptors	4	[3]
Hydrogen Bond Donors	0	[3]
Rotatable Bonds	4	[3]
Storage Conditions	Sealed in dry, 2-8°C	[3]

Synthesis and Characterization

While a specific, validated experimental protocol for the synthesis of **1-((4-Nitrobenzyl)sulfonyl)pyrrolidine** is not available in published literature, a general and plausible synthetic route can be proposed based on standard sulfonamide formation chemistry.

Proposed Experimental Protocol: Synthesis

This proposed method involves the reaction of pyrrolidine with (4-nitrophenyl)methanesulfonyl chloride.

Materials:

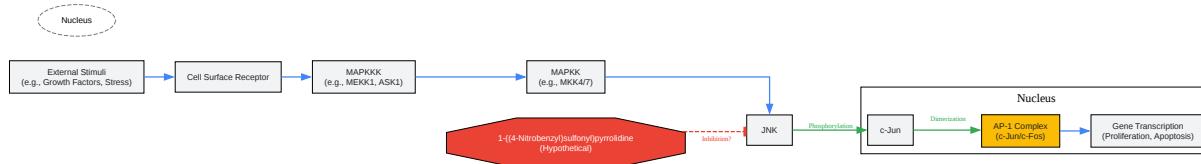
- Pyrrolidine
- (4-nitrophenyl)methanesulfonyl chloride
- Anhydrous dichloromethane (DCM) or similar aprotic solvent
- Triethylamine (TEA) or another suitable non-nucleophilic base
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography elution

Procedure:

- Dissolve pyrrolidine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C in an ice bath.
- Add triethylamine (1.5 equivalents) to the solution.
- In a separate flask, dissolve (4-nitrophenyl)methanesulfonyl chloride (1.0 equivalent) in anhydrous DCM.

- Add the (4-nitrophenyl)methanesulfonyl chloride solution dropwise to the stirred pyrrolidine solution at 0°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure **1-((4-Nitrobenzyl)sulfonyl)pyrrolidine**.
- Characterize the final product using techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

Biological Context and Putative Mechanism of Action

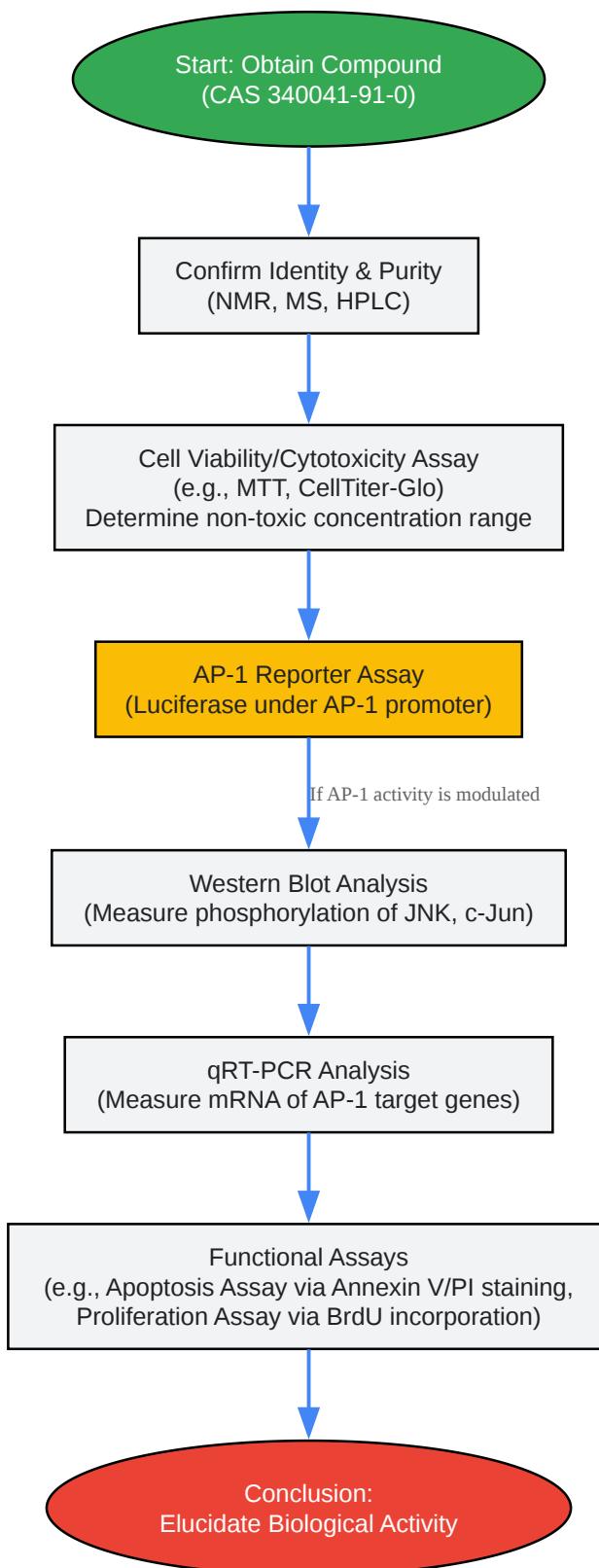

As stated, the primary application suggested by commercial suppliers for this compound is in the study of the AP-1 (Activator Protein-1) transcription factor pathway.[\[1\]](#)

The AP-1 Signaling Pathway

The AP-1 transcription factor is a dimeric complex, typically composed of proteins from the Jun, Fos, and ATF (Activating Transcription Factor) families. It plays a critical role in regulating gene expression in response to a wide variety of stimuli, including cytokines, growth factors, cellular stress, and infections. The AP-1 pathway is central to cellular processes like differentiation, proliferation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer.

A simplified representation of the AP-1 signaling pathway is provided below. An inhibitor of this pathway, such as **1-((4-Nitrobenzyl)sulfonyl)pyrrolidine** is hypothesized to be, would

interfere with one or more nodes in this cascade, ultimately preventing the transcription of AP-1 target genes.



[Click to download full resolution via product page](#)

Caption: Hypothetical role of an inhibitor in the AP-1 signaling pathway.

Recommended Experimental Workflow for Compound Validation

For researchers interested in validating the purported activity of **1-((4-Nitrobenzyl)sulfonyl)pyrrolidine**, a general experimental workflow is proposed. This workflow is a standard approach for characterizing a novel small molecule inhibitor.

[Click to download full resolution via product page](#)

Caption: General workflow for validating the biological activity of a putative signaling pathway inhibitor.

Conclusion

1-((4-Nitrobenzyl)sulfonyl)pyrrolidine is a commercially available research compound with suggested, but not experimentally validated, applications in the study of the AP-1 transcription factor pathway and apoptosis. While its physicochemical properties are well-documented, a significant gap exists in the scientific literature regarding its synthesis, biological activity, and mechanism of action. The information and protocols presented in this guide are intended to provide a foundation for researchers to design and conduct their own investigations into the properties of this compound. Independent validation through the experimental workflows outlined is critical to substantiate the claims made by commercial suppliers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine | C11H14N2O4S | CID 12099957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [1-((4-Nitrobenzyl)sulfonyl)pyrrolidine CAS number 340041-91-0]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1280783#1-4-nitrobenzyl-sulfonyl-pyrrolidine-cas-number-340041-91-0>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com